![molecular formula C19H20N2O3S B2647618 Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 391222-00-7](/img/structure/B2647618.png)
Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation and reduction . For instance, the synthesis of 1-(2-Ethoxynaphthalen-1-yl)ethanamine involves the reaction between naphthalene-2-carbaldehyde and 2-(ethylamino)ethylamine in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy (NMR), ultraviolet-visible spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include functionalizing deboronation of alkyl boronic esters, protodeboronation, and metal-catalyzed reactions .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel chromone-pyrimidine coupled derivatives, including Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs, has been demonstrated through an environmentally friendly, rapid, and convenient method. These compounds have been synthesized using ionic liquid-promoted facile synthesis and characterized for their structural properties (Tiwari et al., 2018). Another study employed a four-component Biginelli reaction to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, showcasing a method to obtain these compounds in moderate to high yields (Gein et al., 2020).
Biological Activities
The synthesized derivatives have been evaluated for various biological activities. For instance, some compounds have shown significant antimicrobial and antifungal activities, comparable to standard drugs. The most potent antibacterial and antifungal compounds among the synthesized derivatives were identified through in vitro assays, suggesting their potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature (Tiwari et al., 2018). Additionally, another study focused on the binding interaction of pyrimidine derivatives to bovine serum albumin (BSA), indicating their potential interaction with proteins and relevance in drug design (Pisudde et al., 2018).
Anticancer Potential
A novel oxygen-bridged tricyclic Biginelli adduct was synthesized and evaluated for its anticancer activity. This compound showed moderate activity against the MCF-7 human breast cell line, indicating the potential of these derivatives in cancer therapy (Ibrahim et al., 2017).
properties
IUPAC Name |
methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-14-10-9-12-7-5-6-8-13(12)16(14)17-15(18(22)23-3)11(2)20-19(25)21-17/h5-10,17H,4H2,1-3H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLVUSNSOIDKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.